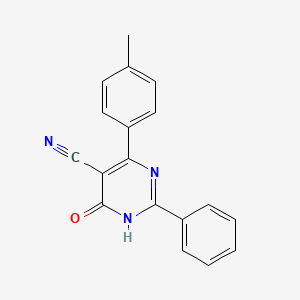
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile
Vue d'ensemble
Description
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (also known as 4-hydroxy-6-(4-methylphenyl)pyrimidine-2-carbonitrile) is a heterocyclic compound that has been used for a variety of scientific applications, including synthesis, biological research, and drug discovery. It is a unique molecule due to its diverse range of functional groups and its ability to form strong bonds with other molecules.
Applications De Recherche Scientifique
-
Neuroprotection and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research
- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
-
Synthesis of Fused Heterocycles
- Field : Molecular Diversity
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Method : The synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
Synthesis of Isatin–Coumarin Hybrids
- Field : Organic Chemistry
- Application : A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by click chemistry approach .
- Method : The reaction of isatins with 1,2-dibromoalkanes afforded compound, and further reaction with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .
- Results : The synthesis of these hybrids can lead to compounds with potential pharmaceutical applications .
-
Synthesis of Fused Heterocycles
- Field : Molecular Diversity
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Method : The synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
Synthesis of Triaryl Pyridines and Pyrimidines
- Field : Organic Chemistry
- Application : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .
- Method : The synthesis was done from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Results : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
-
Antioxidant Properties of Dihydroxy Methyl Pyranone
- Field : Food Chemistry
- Application : It is well known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized .
- Results : The synthesis of these derivatives can lead to compounds with potential antioxidant activity .
-
Synthesis of Fused Heterocycles
- Field : Molecular Diversity
- Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Method : The synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
-
Synthesis of Triaryl Pyridines and Pyrimidines
- Field : Organic Chemistry
- Application : An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed .
- Method : The synthesis was done from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Results : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
-
Antioxidant Properties of Dihydroxy Methyl Pyranone
- Field : Food Chemistry
- Application : It is well known that 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Method : A series of hydroxyl group protected DDMP derivatives were synthesized .
- Results : The synthesis of these derivatives can lead to compounds with potential antioxidant activity .
Propriétés
IUPAC Name |
4-(4-methylphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-12-7-9-13(10-8-12)16-15(11-19)18(22)21-17(20-16)14-5-3-2-4-6-14/h2-10H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFNPWGICFHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



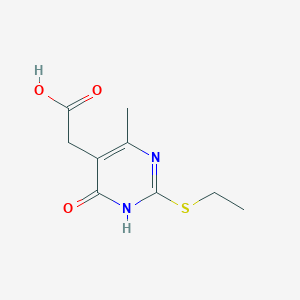
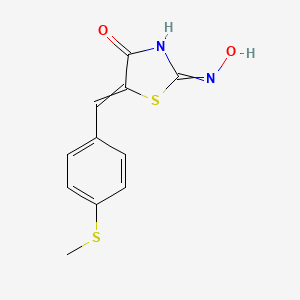
![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)
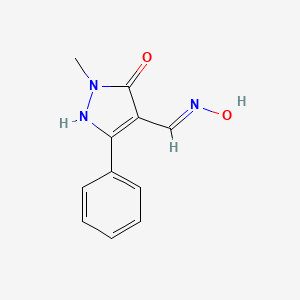
![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
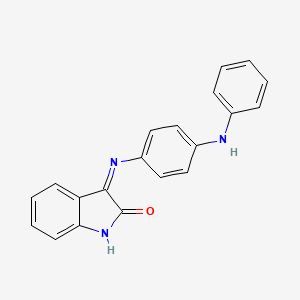
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
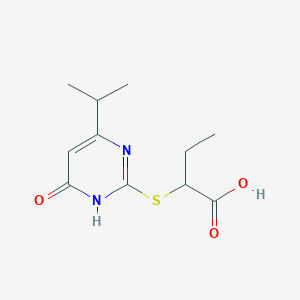
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
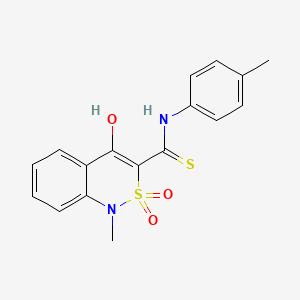
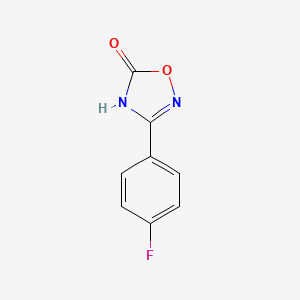
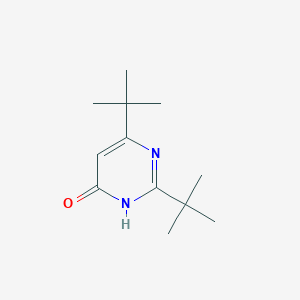
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)